molecular formula C17H16O3 B2875822 4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid CAS No. 75616-32-9

4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid

Cat. No. B2875822
CAS RN: 75616-32-9
M. Wt: 268.312
InChI Key: DZPPSZUHPSJMKW-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid is an organic compound that serves as a building block in various chemical reactions . It is also known as 3-(4-Methylbenzoyl)propionic acid . This compound is used in the synthesis of polymetallic iron (III) complexes .


Molecular Structure Analysis

The molecular structure of 4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid is characterized by a linear formula of CH3C6H4COCH2CH2CO2H . The compound has a molecular weight of 192.21 .


Physical And Chemical Properties Analysis

4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid appears as a white powder . It has a melting point of 129 °C and is insoluble in water .

Scientific Research Applications

Synthesis and Derivatives

Researchers have developed methods for synthesizing derivatives of 4-amino-3-phenylbutanoic acid, which share a similar core structure to 4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid. These derivatives, such as tetrazole-containing compounds, have been synthesized to explore their potential pharmacological activities. The versatility in the chemical reactivity of the amino and carboxy groups has been utilized for creating novel compounds with potential therapeutic applications (Putis, Shuvalova, & Ostrovskii, 2008).

Chemical Transformations and Applications

Direct asymmetric hydrogenation of related 2-oxo-4-arylbut-3-enoic acids has been achieved, yielding 2-hydroxy-4-arylbutanoic acids with high enantioselectivity. This method offers an efficient approach for synthesizing intermediates for angiotensin-converting enzyme (ACE) inhibitors, indicating the relevance of such structural motifs in drug synthesis (Zhu, Meng, Fan, Xie, & Zhang, 2010).

Pharmacological Activity

γ-Aminobutyric acid derivatives, including those related to the core structure of 4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid, have shown significant pharmacological activity. Compounds such as Phenibut and Baclofen, which are β-substituted γ-aminobutyric acid derivatives, have been used as nootropic agents and myorelaxants, respectively. This suggests the potential of these compounds in developing therapeutic agents (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Material Science and Catalysis

In material science, compounds containing the 4-oxo-3-phenylbutanoic acid motif have been used as ligands in the synthesis of coordination compounds, demonstrating unique structural and functional properties. These compounds have been applied in optical studies and photocatalytic activities, showcasing their versatility beyond pharmacological applications (Wang, Zhang, Zhu, Zhang, & Wang, 2015).

Quantum Computational and Spectroscopic Studies

The influence of functional groups on 2-phenylbutanoic acid and its derivatives has been investigated through quantum computational and spectroscopic studies. These studies provide insights into the electronic structure and potential interactions of these compounds with biological targets, which could inform their design as pharmaceutical agents or functional materials (Raajaraman, Sheela, & Muthu, 2019).

Safety And Hazards

This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4-(4-methylphenyl)-4-oxo-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12-7-9-14(10-8-12)17(20)15(11-16(18)19)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPPSZUHPSJMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid

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